3-Quinolinecarboxylic acid,1,2,5,6,7,8-hexahydro-8-methyl-2-oxo-

Description

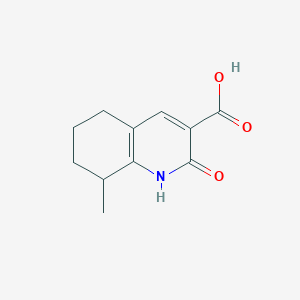

The compound 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-8-methyl-2-oxo- is a partially saturated quinoline derivative characterized by a hexahydroquinoline core, a methyl substituent at position 8, and a ketone group at position 2. This structural framework confers unique conformational and electronic properties, distinguishing it from fully aromatic quinolinecarboxylic acids.

Properties

IUPAC Name |

8-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-6-3-2-4-7-5-8(11(14)15)10(13)12-9(6)7/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJIVMSMKXYUIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1NC(=O)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Case Study: Synthesis Efficiency

A study documented the synthesis of various derivatives of hexahydroquinolinecarboxylic acids using the aforementioned method. The results indicated that the method not only provided high yields but also allowed for the generation of a library of compounds suitable for further biological testing.

| Compound Name | Yield (%) | Notes |

|---|---|---|

| 5-oxo-4-(4-chlorophenyl)-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid | 95% | Exhibited significant antibacterial activity. |

| 5-oxo-4-(4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid | 92% | Potential for antidiabetic properties. |

| 5-oxo-4-(4-methylphenyl)-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid | 98% | High reactivity noted for further modifications. |

Biological Activities

3-Quinolinecarboxylic acid derivatives have been shown to possess a wide range of biological activities:

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial effects against various pathogens. The mechanism typically involves interference with bacterial DNA gyrase and topoisomerase IV activities.

Antidiabetic Effects

Recent studies have highlighted the potential of certain quinoline derivatives as glycogen phosphorylase inhibitors. This suggests their use in managing blood sugar levels in diabetic patients .

Anticancer Activity

Some hexahydroquinoline derivatives have been identified as having cytotoxic effects on cancer cell lines. Their ability to induce apoptosis in specific cancer cells makes them candidates for further drug development.

Applications in Drug Development

The structural diversity of 3-Quinolinecarboxylic acid allows for modifications that can lead to new therapeutic agents:

- Antibiotics : Many quinolone-based antibiotics derive from this scaffold.

- Anticancer Agents : Research is ongoing into their efficacy against various cancers.

- Neurological Disorders : Compounds derived from this structure are being investigated for potential use in treating Alzheimer’s disease and other neurodegenerative conditions .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antimicrobial Activity: It disrupts bacterial cell walls and inhibits enzyme activity.

Anticancer Activity: It interferes with DNA replication and cell division in cancer cells.

Anti-inflammatory Activity: It modulates inflammatory pathways and reduces cytokine production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

A comparative analysis of key structural and functional attributes is provided below:

Pharmacokinetic Properties

Biological Activity

3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-8-methyl-2-oxo-, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, analgesic, and anti-inflammatory effects. We will also discuss relevant case studies and research findings that highlight its pharmacological potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C13H13N1O3

- Molecular Weight : 233.25 g/mol

- IUPAC Name : 3-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-8-methyl-2-oxo-

The unique arrangement of functional groups contributes to its diverse biological activities.

Antibacterial Activity

Research has demonstrated that various quinoline derivatives exhibit potent antibacterial properties. For instance:

- Study Findings : A series of quinolinecarboxylic acids were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds showed significant inhibition zones in disk diffusion assays .

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| 3-QCA | High | Moderate |

| Derivative A | Moderate | High |

| Derivative B | Low | Low |

Analgesic Properties

The analgesic activity of this compound has been explored in several studies:

- Mechanism of Action : The compound appears to activate nicotinic acetylcholine receptors, which may contribute to its pain-relieving effects. In preclinical tests, it was found to be effective in alleviating pain from central and peripheral origins without significant toxicity .

Anti-inflammatory Effects

In addition to its analgesic properties, the compound exhibits notable anti-inflammatory effects:

- Clinical Relevance : In animal models of inflammation, compounds related to 3-quinolinecarboxylic acid have shown a capacity to reduce inflammatory markers significantly .

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, the administration of the compound led to a statistically significant increase in pain threshold compared to control groups treated with standard analgesics like Diclofenac and Lornoxicam. The results indicated a more effective pain relief mechanism with fewer side effects .

Case Study 2: Antibacterial Evaluation

A recent study synthesized several derivatives of the quinolinecarboxylic acid and assessed their antibacterial efficacy. Among these derivatives, one compound demonstrated superior activity against multi-drug resistant strains of bacteria. This highlights the potential for developing new antibiotics based on this chemical framework .

Preparation Methods

Reaction Design and Mechanism

The three-component reaction involving arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium acetate represents a high-efficiency route to hexahydroquinolinecarboxylic acids. For the target compound, substituting 1,3-cyclohexanedione with 8-methyl-1,3-cyclohexanedione enables direct incorporation of the methyl group at position 8. The mechanism proceeds via:

Optimized Protocol

A representative procedure involves grinding 8-methyl-1,3-cyclohexanedione (1 mmol), arylmethylidenepyruvic acid (1 mmol), and ammonium acetate (2 mmol) in a mortar for 90 minutes under solvent-free conditions. Post-reaction, the crude product is dissolved in ethanol-water (1:1), acidified to pH 2.5 with HCl, and filtered to isolate the target compound. Reported yields for analogous systems reach 92–98% .

Table 1: Key Parameters for Solvent-Free Synthesis

| Parameter | Value |

|---|---|

| Reaction Time | 1.5 hours |

| Temperature | Room temperature |

| Yield | 92–98% |

| Purity (Elemental Analysis) | C, H, N within ±0.3% of theoretical |

Palladium-Catalyzed Carbonylation and Decarboxylation

Carbonylation of Halogenated Precursors

Adapting methods from quinoline dicarboxylate synthesis, a dichloro-substituted hexahydroquinoline precursor undergoes carbonylation under CO pressure. For example, 8-methyl-2,3-dichloro-1,2,5,6,7,8-hexahydroquinoline reacts with CO (40 atm) in methanol using PdCl₂ and PPh₃ as catalysts at 160°C for 3 hours. This step installs carboxyl groups at positions 2 and 3, yielding a dicarboxylic acid ester.

Hydrolysis and Thermal Decarboxylation

The dicarboxylate ester is hydrolyzed with aqueous NaOH (10%) under reflux to form the dicarboxylic acid. Subsequent heating in anisole at 153°C for 4 hours selectively removes the 2-carboxyl group via decarboxylation, leaving the 3-carboxylic acid functionality.

Table 2: Carbonylation-Decarboxylation Process

| Step | Conditions | Outcome |

|---|---|---|

| Carbonylation | 40 atm CO, 160°C, 3 hours | Dicarboxylate ester (85% yield) |

| Hydrolysis | 10% NaOH, reflux, 2 hours | Dicarboxylic acid (92% yield) |

| Decarboxylation | Anisole, 153°C, 4 hours | 3-Carboxylic acid (88% yield) |

Hydrogenation of Aromatic Quinolinecarboxylic Acids

Challenges in Regioselectivity

Uncontrolled hydrogenation may over-reduce the ring or displace functional groups. Directed hydrogenation using sterically hindered catalysts or protecting groups for the ketone and carboxylic acid could mitigate side reactions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Multicomponent Reaction | Solvent-free, one-pot, high yield | Requires methyl-substituted cyclohexanedione | 92–98% |

| Carbonylation-Decarboxylation | Precise carboxyl positioning | High-pressure CO, toxic solvents | 85–88% |

| Hydrogenation | Utilizes aromatic precursors | Low regioselectivity, side reactions | Not reported |

Q & A

Basic Research Questions

Q. What are the core synthetic methodologies for synthesizing 3-quinolinecarboxylic acid derivatives?

- Answer: The Gould-Jacobs reaction is a classical method for synthesizing quinolinecarboxylic acid derivatives, involving cyclocondensation of enamines with β-ketoesters under acidic conditions. For example, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized via nucleophilic addition and cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol and triethylamine . Other routes include PPA (polyphosphoric acid)-catalyzed thermal lactamization of precursors like 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acids .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer:

- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxo group) .

- NMR (¹H and ¹³C) resolves substituent positions and hydrogen environments (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm) .

- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, particularly for fluoroquinolone derivatives .

- Potentiometric titration (non-aqueous) is used for purity assays, as seen in pharmacopeial standards .

Advanced Research Questions

Q. How do structural modifications at the 1-, 6-, and 8-positions affect biological activity?

- Answer:

- Position 1 (N-1 substituent): Cyclopropyl groups (e.g., in ciprofloxacin analogs) enhance gram-negative antibacterial activity by improving DNA gyrase binding .

- Position 6 (Fluorine substitution): Fluorine at C-6 increases lipophilicity and membrane penetration, critical for intracellular antibiotic efficacy .

- Position 8 (Methoxy/pyrrolidine groups): Methoxy groups reduce phototoxicity, while bulky substituents (e.g., 3-aminopyrrolidine) improve pharmacokinetics in anti-HIV agents like elvitegravir .

Q. How can contradictions in reaction yields between synthetic protocols be resolved?

- Answer: Contradictions often arise from variations in:

- Catalysts: PPA vs. sulfuric acid in lactamization reactions alters reaction efficiency and byproduct formation .

- Solvent polarity: Ethanol vs. DMF influences cyclocondensation rates in quinoxaline-quinoline hybrids .

- Temperature control: Thermal lactamization (120–140°C) must avoid decomposition of nitro intermediates .

Q. What strategies are effective for improving solubility without compromising antimicrobial activity?

- Answer:

- Salt formation: Hydrochloride salts of ciprofloxacin derivatives enhance aqueous solubility while retaining activity .

- Prodrug design: Ethyl esterification of the carboxylic acid group improves oral bioavailability, as seen in ethyl 4-oxo-pyrido[2,3-f]quinoxaline-8-carboxylates .

- PEGylation: Polyethylene glycol conjugates reduce crystallinity and increase dissolution rates in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.